3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide
Description
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide (molecular formula: C₁₃H₁₆N₄O, CAS: CID 24708571) is a pyrazole-based carboximidamide derivative characterized by a benzene core substituted with a hydroxycarboximidamide group (-C(=N-OH)-NH₂) and a methyl-linked 3,5-dimethylpyrazole moiety. The compound’s synthesis likely involves condensation reactions between (3,5-dimethyl-1H-pyrazol-1-yl)methanol and appropriate benzaldehyde derivatives, followed by hydroxylamine incorporation .
Properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-6-10(2)17(15-9)8-11-4-3-5-12(7-11)13(14)16-18/h3-7,18H,8H2,1-2H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBOLHCXGNMUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=NO)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)/C(=N/O)/N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Attachment of the Benzene Ring: The pyrazole derivative is then reacted with a benzyl halide under basic conditions to form the pyrazolylmethylbenzene intermediate.
Introduction of the Carboximidamide Group: The final step involves the conversion of the benzene ring to a carboximidamide group through a reaction with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the carboximidamide group, converting it to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic properties in organic reactions, such as oxidation and hydrolysis.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the pyrazole ring is particularly significant due to its known bioactivity.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, altering the activity of metalloenzymes. The carboximidamide group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of pyrazole-carboximidamides, which exhibit diverse substituents influencing their physicochemical and biological properties. Key analogs include:
Key Observations:
- Aromatic vs.
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in ) increase polarity but reduce lipophilicity, whereas electron-donating groups (e.g., methoxy in ) enhance solubility.
- Hydrogen Bonding: The N'-hydroxy group in the target compound offers hydrogen-bond donor/acceptor sites absent in non-hydroxylated analogs (e.g., ), which could enhance target affinity.
Physicochemical and Spectral Properties
- IR Spectroscopy: The target compound’s IR spectrum would show N-H stretches (~3425 cm⁻¹) and C=N vibrations (~1577 cm⁻¹), similar to AB8 . However, the hydroxy group introduces a broad O-H stretch (~3200–3600 cm⁻¹), distinguishing it from non-hydroxylated derivatives.
- Thermal Stability: Dihydropyrazole derivatives (e.g., ) exhibit lower melting points (148–152°C) compared to fully aromatic pyrazoles, which typically melt above 200°C due to enhanced rigidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
